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BTFA serves as a valuable reagent in the synthesis of diverse organic compounds due to its ability to introduce a trifluoroacetyl group (-C(O)CF₃) onto various molecules. This functional group can modify the chemical and physical properties of the resulting molecule, influencing its reactivity, solubility, and other characteristics.
BTFA is particularly useful for:
BTFA finds application in Edman degradation, a technique used to determine the sequence of amino acids in peptides and proteins. In this process, BTFA reacts with the N-terminal amino acid, forming a volatile derivative that can be identified using mass spectrometry, revealing the identity of the first amino acid in the sequence [Source: "t-Butyl trifluoroacetate - GlpBio", ].
BTFA can also act as a solvent for various organic compounds due to its non-polar character and ability to dissolve a wide range of molecules. Additionally, BTFA exhibits mild Lewis acidic properties, allowing it to function as a catalyst in specific organic reactions [Source: "t-Butyl trifluoroacetate | CAS 400-52-2 | SCBT - Santa Cruz Biotechnology", ].
N-Butyl trifluoroacetate is an organic compound with the molecular formula and a molecular weight of approximately 170.13 g/mol. It is classified as an ester, specifically derived from trifluoroacetic acid and n-butanol. The compound appears as a colorless liquid and is known for its distinctive fruity odor. N-Butyl trifluoroacetate is often utilized in various
N-Butyl trifluoroacetate can be synthesized through various methods:
Several compounds share structural similarities with n-butyl trifluoroacetate, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl trifluoroacetate | Smaller carbon chain; used primarily as a solvent. | |
| Ethyl trifluoroacetate | Intermediate chain length; exhibits similar reactivity patterns. | |
| t-Butyl trifluoroacetate | More bulky structure; effective alkylating agent for aromatics. |
N-Butyl trifluoroacetate's uniqueness lies in its specific carbon chain length and functional properties that make it suitable for particular applications in organic synthesis and as a solvent compared to its shorter or bulkier analogs. Its ability to facilitate specific
The $$^{19}\text{F}$$ Nuclear Magnetic Resonance spectroscopy of n-Butyl trifluoroacetate provides distinctive and highly diagnostic information for structural characterization. Fluorine-19 Nuclear Magnetic Resonance spectroscopy offers exceptional sensitivity and a remarkably broad chemical shift range, making it an invaluable tool for the analysis of fluorinated organic compounds [1] [2].
The trifluoromethyl group (CF₃) in n-Butyl trifluoroacetate exhibits a characteristic chemical shift in the range of -74 to -75 parts per million when referenced to trichlorofluoromethane (CFCl₃) [3] [4]. This chemical shift position is consistent with the typical range observed for trifluoroacetate esters, where the CF₃CO₂R functional group generally appears between -70 to -80 parts per million [5] [3]. The precise chemical shift value is influenced by the electronic environment around the trifluoromethyl group, particularly the electron-withdrawing effect of the carbonyl group adjacent to the CF₃ moiety [6].
Mass spectrometry of n-Butyl trifluoroacetate reveals characteristic fragmentation patterns that provide valuable structural information and enable reliable compound identification [22] [23]. The electron ionization mass spectrum exhibits several diagnostic fragment ions resulting from predictable bond cleavages typical of ester compounds [24] [25].
The molecular ion peak appears at m/z 170, corresponding to the molecular weight of n-Butyl trifluoroacetate [26] [22]. However, like many esters, the molecular ion may show variable intensity due to the inherent instability of ester radical cations under electron ionization conditions [23] [24].
Alpha cleavage represents one of the most prominent fragmentation pathways for n-Butyl trifluoroacetate [23] [24]. This process involves the cleavage of bonds adjacent to the carbonyl group, resulting in the formation of characteristic fragment ions. The loss of a methyl radical (CH₃) from the molecular ion produces a fragment at m/z 155, corresponding to [M-15]⁺ [23].
Ester-specific fragmentation occurs through cleavage of the bond between the carbonyl carbon and the ester oxygen, generating the trifluoroacetate ion [CF₃CO₂]⁺ at m/z 113 [27] [28]. This fragment ion is particularly diagnostic for trifluoroacetate compounds and often appears as one of the most intense peaks in the spectrum [27] [28].
The trifluoromethyl fragment [CF₃]⁺ at m/z 69 provides additional confirmation of the trifluoroacetate structure [23] [29]. This fragment results from the cleavage of the carbon-carbon bond between the trifluoromethyl group and the carbonyl carbon [29].
| Fragment m/z | Ion Assignment | Fragmentation Type | Relative Intensity |
|---|---|---|---|
| 170 | [M]⁺ | Molecular ion | Variable |
| 155 | [M-CH₃]⁺ | Alpha cleavage | Low |
| 113 | [CF₃CO₂]⁺ | Ester cleavage | Strong |
| 69 | [CF₃]⁺ | CF₃ fragment | Medium |
| 57 | [C₄H₉]⁺ | Butyl fragment | Medium |
| 41 | [C₃H₅]⁺ | McLafferty rearrangement | Low |
| 29 | [CHO]⁺ | Carbonyl fragment | Low |
The butyl chain contributes to the fragmentation pattern through the formation of alkyl fragments, particularly the [C₄H₉]⁺ ion at m/z 57 [23] [30]. McLafferty rearrangement, a common process in ester mass spectrometry, may produce additional fragments such as [C₃H₅]⁺ at m/z 41 [24] [30].
These fragmentation patterns are consistent with the general behavior of trifluoroacetate esters under electron ionization conditions and provide reliable structural confirmation for n-Butyl trifluoroacetate [27] [28]. The presence of multiple diagnostic fragments, particularly the CF₃-containing ions, enables confident identification of this compound in complex mixtures [23] [29].
Infrared spectroscopy provides crucial information about the functional groups present in n-Butyl trifluoroacetate, with the carbonyl stretching vibration serving as the most diagnostic feature [31] [32]. The position and intensity of the C=O stretching band offer insights into the electronic environment and molecular structure of the compound [33] [34].
The carbonyl stretching frequency of n-Butyl trifluoroacetate appears in the range of 1760-1780 cm⁻¹, which is significantly higher than typical saturated aliphatic esters that usually absorb around 1735 cm⁻¹ [35] [36] [34]. This upward shift of approximately 25-45 cm⁻¹ is attributed to the strong electron-withdrawing effect of the trifluoromethyl group adjacent to the carbonyl [36] [37] [38].
The electron-withdrawing nature of the CF₃ group increases the electrophilicity of the carbonyl carbon, resulting in a stronger and shorter C=O bond [34] [39] [38]. This electronic effect is similar to that observed in other electron-deficient carbonyl compounds such as acid chlorides and anhydrides, which also exhibit carbonyl stretching frequencies at higher wavenumbers than simple esters [34] [40] [39].
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C=O stretch | 1760-1780 | Strong | Ester carbonyl |
| C-O stretch | 1200-1300 | Strong | Ester linkage |
| C-F stretch | 1100-1400 | Strong | CF₃ group |
| C-H stretch | 2850-3000 | Medium | Alkyl chain |
| C-H bend | 1350-1500 | Medium | Alkyl deformation |
The ester C-O stretching vibrations appear as strong absorptions in the region of 1200-1300 cm⁻¹ [32] [41] [42]. These bands result from the coupled vibrations of the C-O bonds in the ester functional group and provide additional confirmation of the ester structure [41] [43].
The trifluoromethyl group contributes multiple strong absorptions in the C-F stretching region between 1100-1400 cm⁻¹ [29] [44]. These bands are characteristic of CF₃ groups and appear as intense, often complex absorption patterns due to the multiple C-F bonds present [29] [44].
The alkyl portion of the molecule contributes typical C-H stretching vibrations in the range of 2850-3000 cm⁻¹ and C-H bending modes between 1350-1500 cm⁻¹ [32] [42]. These absorptions are consistent with the presence of the n-butyl chain and provide supporting evidence for the molecular structure [31] [45].
Flammable;Corrosive